molecular formula C25H28N4O2S B605931 (R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine

(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine

Cat. No.: B605931
M. Wt: 448.6 g/mol
InChI Key: WEGLOYDTDILXDA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

BAY-293, also known as ®-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine, is a potent inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) and activator of RAS . This compound has been studied for its potential in treating various forms of cancer, particularly those driven by mutations in the KRAS gene .

Target of Action

The primary target of BAY-293 is SOS1, a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins . RAS proteins, including KRAS, are involved in transmitting signals within cells, which are critical for cell growth and survival .

Mode of Action

BAY-293 blocks RAS activation by disrupting the interaction between KRAS and SOS1 . It binds to the catalytic domain of SOS1, thereby preventing the interaction with KRAS . This disruption impairs oncogenic signaling, regardless of the specific KRAS mutations .

Biochemical Pathways

BAY-293 affects the RAS-RAF-MEK-ERK pathway, a critical cell signaling pathway involved in cell proliferation and survival . By inhibiting SOS1, BAY-293 reduces the formation of GTP-loaded RAS, limiting the activation of this pathway . This leads to a decrease in cell proliferation, particularly in cells with KRAS mutations .

Result of Action

BAY-293 has been shown to have antiproliferative activity against cell lines with wild-type KRAS and those with a KRAS G12C mutation . It also synergizes with modulators of glucose utilization, inhibitors of the downstream MAPK pathway, and several chemotherapeutics, depending on the specific KRAS status of the cell lines .

Action Environment

The efficacy and stability of BAY-293 can be influenced by various environmental factors. For instance, the specific KRAS mutation present in a cell line can affect the compound’s ability to inhibit cell proliferation . Additionally, the presence of other drugs or compounds can influence the effectiveness of BAY-293. For example, it has been shown to exhibit synergy with certain chemotherapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY-293 involves a series of chemical reactions designed to create a molecule capable of binding to the Son of Sevenless 1 protein. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of steps involving the formation of key intermediates and the final coupling reaction to produce the active inhibitor .

Industrial Production Methods: Industrial production methods for BAY-293 are not widely documented, as the compound is primarily used for research purposes. The production process likely involves standard pharmaceutical manufacturing techniques, including chemical synthesis, purification, and quality control to ensure the compound’s potency and purity .

Chemical Reactions Analysis

Types of Reactions: BAY-293 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to inhibit the interaction between Kirsten rat sarcoma virus and Son of Sevenless 1 by binding to the Son of Sevenless 1 protein .

Common Reagents and Conditions: The compound is typically used in biological assays under conditions that allow it to interact with its target proteins. Common reagents include buffers and solvents that maintain the stability and activity of the compound during experiments .

Major Products Formed: As BAY-293 is an inhibitor, it does not form traditional reaction products. Instead, its major “product” is the inhibition of the Kirsten rat sarcoma virus-Son of Sevenless 1 interaction, leading to downstream effects on cellular signaling pathways .

Scientific Research Applications

BAY-293 has a wide range of scientific research applications, particularly in the fields of cancer biology and drug discovery. It is used to study the role of the Kirsten rat sarcoma virus-Son of Sevenless 1 interaction in cancer cell proliferation and survival. Researchers use BAY-293 to investigate the potential of targeting this interaction as a therapeutic strategy for cancers driven by Kirsten rat sarcoma virus mutations .

In addition to cancer research, BAY-293 is also used in studies of cellular signaling pathways, helping scientists understand the broader implications of disrupting the Kirsten rat sarcoma virus-Son of Sevenless 1 interaction. This research can lead to the development of new therapeutic approaches for a variety of diseases .

Comparison with Similar Compounds

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-N-[(1R)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGLOYDTDILXDA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Reactant of Route 2
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Reactant of Route 3
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Reactant of Route 4
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine

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